molecular formula C13H18O4S B8196454 4-Methylphenyl 1-thio-l-rhamnpyranoside

4-Methylphenyl 1-thio-l-rhamnpyranoside

Cat. No.: B8196454
M. Wt: 270.35 g/mol
InChI Key: YTIBUZYMGMZLLX-DDDSWKHLSA-N
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Description

4-Methylphenyl 1-thio-L-rhamnpyranoside is a chemical compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol. This compound is a derivative of rhamnose, a naturally occurring sugar, and is characterized by the presence of a sulfur atom and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-L-rhamnpyranoside typically involves the reaction of 4-methylphenol with L-rhamnose in the presence of a sulfur-containing reagent. The reaction conditions may vary, but generally, it requires a suitable solvent, a catalyst, and controlled temperature and pH levels to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 1-thio-L-rhamnpyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-Methylphenyl 1-thio-L-rhamnpyranoside has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound may be utilized in studying biological processes involving carbohydrates and sulfur-containing compounds.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methylphenyl 1-thio-L-rhamnpyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylphenyl 1-thio-D-rhamnopyranoside

  • 4-Methylphenyl 1-thio-L-mannopyranoside

  • 4-Methylphenyl 1-thio-L-glucopyranoside

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Properties

IUPAC Name

(2S,3R,4R,5R)-2-methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-7-3-5-9(6-4-7)18-13-12(16)11(15)10(14)8(2)17-13/h3-6,8,10-16H,1-2H3/t8-,10-,11+,12+,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBUZYMGMZLLX-DDDSWKHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)SC2=CC=C(C=C2)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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